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molecular formula C12H9N3O B104195 2-(2-Hydroxyphenyl)-2h-benzotriazole CAS No. 10096-91-0

2-(2-Hydroxyphenyl)-2h-benzotriazole

Cat. No. B104195
M. Wt: 211.22 g/mol
InChI Key: FJGQBLRYBUAASW-UHFFFAOYSA-N
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Patent
US04089839

Procedure details

2-(2'-Hydroxyphenyl)benzotriazoles are known as light stabilizers for plastics (U.S. Pat. No. 3,004,896, Heller et al., Oct. 17, 1961). One method of making these compounds involves reducing an azo compound with powdered zinc (U.S. Pat. No. 3,214,436, Boyle et al., Oct. 26, 1965) but this method presents a problem of separation of large amounts of zinc oxide from the product. Another method involves oxidizing a diaminohydroxyazobenzene to form a 5-amino-2-(2'-hydroxyphenyl)benzotriazole which must then be subjected to an undesirable diazotization step. It would be desirable to use the cheapest and most convenient reducing agent, hydrogen gas, but, unfortunately, instead of the desired benzotriazole, the usual products of catalytic hydrogenation of a nitrophenylazophenol are the corresponding o-phenylenediamine and o-aminophenol in nearly quantitative yield [W. F. Whitmore and A. J. Revukus, J. Am. Chem. Soc., 62, 1687 (1940)]. The present invention is based on the surprising discovery that in an alkaline medium, the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond but instead yields the desired 2-(hydroxyphenyl)benzotriazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitrophenylazophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].N[C:4]1[CH:19]=[CH:18][C:7]2=[N:8][N:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[OH:17])[N:10]=[C:6]2[CH:5]=1.[N+](C1C=CC(O)=C(N=NC2C=CC=CC=2O)C=1C1C=CC=CC=1)([O-])=O.C1(N)C=CC=CC=1N.NC1C=CC=CC=1O>>[OH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:9]1[N:10]=[C:6]2[CH:5]=[CH:4][CH:19]=[CH:18][C:7]2=[N:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=2C(=NN(N2)C2=C(C=CC=C2)O)C=C1
Step Three
Name
nitrophenylazophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1)O)N=NC1=C(C=CC=C1)O)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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